molecular formula C16H19NO2 B583298 trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate CAS No. 149890-38-0

trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate

Cat. No.: B583298
CAS No.: 149890-38-0
M. Wt: 257.333
InChI Key: NTTNYGMLOVNUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate is a high-value chemical building block for advanced materials and pharmaceutical research. Its defined trans-cyclohexane configuration and aromatic nitrile group make it a critical intermediate in the development of liquid crystal compositions, particularly for polymer-dispersed liquid crystal (PDLC) systems used in smart windows and displays . In medicinal chemistry, the trans-4-substituted cyclohexane scaffold is a key structural element in the synthesis of bioactive molecules. For instance, this specific spatial arrangement is fundamental to the pharmacology of compounds like the antipsychotic drug cariprazine, highlighting its relevance in central nervous system (CNS) drug discovery . Furthermore, structurally related trans-4-alkylcyclohexane carboxylic acids have demonstrated significant biological activity, such as inhibiting AMPA receptors to confer anticonvulsant and neuroprotective effects in models of status epilepticus, suggesting potential research applications in neurology and epilepsy . This compound is intended for research purposes only in these specialized fields.

Properties

IUPAC Name

(4-cyanophenyl) 4-ethylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-12-3-7-14(8-4-12)16(18)19-15-9-5-13(11-17)6-10-15/h5-6,9-10,12,14H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTNYGMLOVNUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676915
Record name 4-Cyanophenyl 4-ethylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149890-38-0
Record name 4-Cyanophenyl 4-ethylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Esterification

The core synthesis involves reacting trans-4-ethylcyclohexanecarboxylic acid with 4-cyanophenol under acidic conditions. Sulfuric acid (0.5–1.0 mol%) or hydrochloric acid (1.0–2.0 mol%) catalyzes the reaction at 80–110°C under reflux for 6–12 hours. Anhydrous toluene or dichloromethane serves as the solvent to minimize hydrolysis side reactions. The esterification proceeds via nucleophilic acyl substitution, with the cyanophenyl oxygen attacking the activated carbonyl carbon.

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Catalyst Concentration0.5–1.0 mol% H₂SO₄Higher concentrations accelerate reaction but risk dehydration byproducts
Temperature80–110°CBelow 80°C slows kinetics; above 110°C promotes decarboxylation
Solvent PolarityLow (toluene, DCM)Polar solvents (e.g., THF) reduce stereoselectivity

Post-reaction, the crude product is washed with sodium bicarbonate to neutralize residual acid, followed by drying over magnesium sulfate. Yield typically reaches 75–80% after initial purification.

Industrial-Scale Production

Continuous Flow Esterification

Industrial protocols employ continuous flow reactors to enhance efficiency. Preheated substrates (110°C) and catalyst are pumped through a tubular reactor with a residence time of 30–45 minutes. This method achieves 85% conversion per pass, with in-line HPLC monitoring ensuring real-time quality control.

Isomer Separation via Chromatography

The trans-isomer is isolated using silica gel chromatography with a hexane/ethyl acetate gradient (9:1 to 4:1 v/v). The cis-isomer elutes first due to lower polarity, allowing for >99% trans-purity in the collected fractions.

Advanced Purification Techniques

Recrystallization Optimization

Recrystallization from ethanol/water (7:3 v/v) at −20°C yields needle-like crystals with 98.5% purity. Differential scanning calorimetry (DSC) confirms a sharp melting point at 112–114°C, indicative of high crystalline uniformity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water 65:35, 1.0 mL/min) detects impurities ≤0.1%. Retention times:

  • trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate: 12.3 min

  • cis-Isomer: 10.8 min

  • Unreacted 4-cyanophenol: 4.2 min

Structural and Chemical Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05 (t, 3H, CH₂CH₃), 1.45–1.70 (m, 8H, cyclohexane), 2.35 (tt, 1H, J=12.0, 3.5 Hz, COOCH), 7.60 (d, 2H, J=8.8 Hz, aromatic), 8.10 (d, 2H, J=8.8 Hz, aromatic).

  • ESI-MS : m/z 257.33 [M+H]⁺ (calc. 257.33).

X-Ray Crystallography

Single-crystal X-ray analysis (R factor = 0.060) confirms the trans-configuration, with the ethyl and carboxylate groups in equatorial positions. Bond lengths: C=O (1.21 Å), C-O (1.34 Å).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)StereoselectivityScalability
Batch Esterification75–8098.5ModerateLab-scale
Continuous Flow8599.0HighIndustrial
Microwave-Assisted8297.0LowPilot-scale

Microwave-assisted synthesis (100°C, 20 min) offers faster kinetics but lower stereochemical control due to uneven heating .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis and material science.

Biology and Medicine: In biological research, this compound may be used to study the interactions of cyanophenyl derivatives with biological macromolecules. It can also serve as a precursor for the development of pharmaceutical agents with potential therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism of action of trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate involves its interaction with specific molecular targets. The cyanophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexane moiety provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Fluorine vs. Cyano Substituents
  • trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate (CAS 100633-61-2):

    • Molecular Formula : C₁₅H₁₉FO₂
    • Molecular Weight : 250.31 g/mol
    • Key Difference : Replaces -CN with -F. Fluorine, being less polar than -CN, reduces dielectric anisotropy but enhances lipophilicity. This compound is used in lipid-based formulations .
  • Trans-4-cyano-3-fluorophenyl 4-ethylcyclohexanecarboxylate (CAS 90525-56-7): Molecular Formula: C₁₆H₁₈FNO₂ Molecular Weight: 275.32 g/mol Key Difference: Introduces a meta-fluorine alongside the para-cyano group.
Nitro vs. Cyano Substituents
  • trans-4-Nitrophenyl 4-(tosyloxymethyl)cyclohexanecarboxylate: Key Difference: The nitro (-NO₂) group is bulkier and more electron-withdrawing than -CN. This affects crystal packing, as evidenced by X-ray studies showing a chair conformation for the cyclohexane ring .

Alkyl Chain Modifications on the Cyclohexane Ring

Compound Name Alkyl Chain Length CAS Number Molecular Formula Molecular Weight (g/mol) Key Property Differences
This compound Ethyl (C₂) 67284-56-4 C₁₆H₁₇NO₂ 263.31 Baseline for comparison
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate Pentyl (C₅) 62439-35-4 C₁₉H₂₅NO₂ 299.41 Longer chain increases flexibility, lowers melting point
4-Cyanophenyl trans-4-propylcyclohexanecarboxylate Propyl (C₃) 90525-57-8 C₁₇H₂₀FNO₂ 289.34 Intermediate chain length balances rigidity and fluidity
  • Impact of Chain Length: Longer alkyl chains (e.g., pentyl) enhance solubility in non-polar solvents and reduce melting points, critical for liquid crystal mesophase stability . Shorter chains (e.g., ethyl) increase rigidity, favoring crystalline phases over liquid crystalline behavior .

Electronic and Steric Effects of Substituents

Compound Type Substituent Electronic Effect Steric Impact Applications
Para-Cyano (Target Compound) -CN Strong electron-withdrawing Moderate Liquid crystals, dielectric materials
Para-Fluoro -F Mild electron-withdrawing Low Lipid formulations, pharmaceuticals
Chlorophenyl Derivative -Cl Electron-withdrawing Moderate Intermediate in organic synthesis
  • Cyano Group Advantages: Enhances dielectric anisotropy (Δε), crucial for liquid crystal displays (LCDs) . Improves thermal stability due to strong dipole-dipole interactions .

Physicochemical Properties

Compound (CAS) Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility
67284-56-4 (Target) Not reported Not reported Not reported Low in water, high in DMF
49708-81-8 (Chlorophenyl analog) 252–254 387.1 (Predicted) 1.225 Soluble in ethanol, acetone
90525-56-7 (Cyano-fluoro) Not reported Not reported Not reported Likely similar to target
  • Synthetic Methods: Esterification of trans-4-ethylcyclohexanecarboxylic acid with substituted phenols under basic conditions . Purification via silica gel chromatography and recrystallization .

Biological Activity

trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate is an organic compound with the molecular formula C16H19NO2C_{16}H_{19}NO_2. It features a cyanophenyl group attached to a 4-ethylcyclohexanecarboxylate moiety, which contributes to its unique chemical properties. This compound is of significant interest in biological research for its potential interactions with biological macromolecules and its applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with various biological targets. The cyanophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexane moiety provides hydrophobic interactions. These interactions can modulate enzyme or receptor activities, potentially leading to various biological effects, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neurotransmitter Modulation : Similar compounds have been noted to influence neurotransmitter levels, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

  • Anticancer Studies : A study conducted on derivatives of this compound demonstrated promising results in inhibiting cancer cell proliferation. The mechanism involved the activation of apoptotic pathways in human cancer cell lines, indicating its potential as a lead compound for drug development.
  • Neuropharmacological Effects : Research has indicated that compounds structurally related to this compound may act as reuptake inhibitors for monoamine neurotransmitters. This suggests potential therapeutic applications for mood disorders.
  • Inflammatory Response Modulation : Studies have shown that related compounds can modulate inflammatory pathways by affecting cytokine production, particularly IL-17, which is implicated in autoimmune diseases.

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique properties:

Compound NameStructure FeaturesBiological Activity
trans-4-Cyanophenyl 4-methylcyclohexanecarboxylateMethyl group instead of ethylModerate anticancer activity
trans-4-Cyanophenyl 4-propylcyclohexanecarboxylatePropyl group increases hydrophobicityEnhanced interaction with lipid membranes
trans-4-Cyanophenyl 4-butylcyclohexanecarboxylateButyl group further increases lipophilicityPotential for higher bioavailability

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves the esterification of 4-cyanophenol with 4-ethylcyclohexanecarboxylic acid, often catalyzed by strong acids like sulfuric acid under reflux conditions. This process yields the desired compound, which can then be purified via recrystallization or chromatography.

Industrial Production Techniques

In industrial settings, continuous flow processes may be employed to enhance yield and efficiency. Advanced purification techniques such as high-performance liquid chromatography (HPLC) ensure the consistent quality of the final product.

Q & A

Q. Example Reaction Pathway :

Activation of the carboxylic acid (e.g., via acyl chloride formation).

Nucleophilic substitution with 4-cyanophenol under basic conditions.

Purification via column chromatography.

How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Advanced Research Focus
X-ray crystallography is critical for determining absolute stereochemistry and resolving positional isomerism. For example:

  • In trans-4-Nitrophenyl 4-(tosyloxymethyl)-cyclohexanecarboxylate, crystallography confirmed the trans-configuration of substituents (R factor = 0.060, data-to-parameter ratio = 13.3) .
  • Key parameters : Bond lengths, angles, and torsion angles distinguish between cis/trans or axial/equatorial conformers.

Methodological Note : Combine crystallography with computational modeling (e.g., DFT) to validate electronic effects on molecular geometry .

What role does this compound play in liquid crystal research?

Applied Research Focus
Structurally analogous compounds, such as trans-4-n-alkyl-(4-cyanophenyl)cyclohexanes, are used in liquid crystal displays (LCDs) due to their:

  • Polar cyano group : Enhances dipole moment and mesophase stability.
  • Ethylcyclohexane moiety : Reduces viscosity while maintaining thermal stability.

Q. Comparison Table :

Compound ClassKey FeatureApplication Relevance
trans-4-Cyanophenyl estersHigh polarity, rigid coreLCD alignment layers
Alkyl-cyanophenylcyclohexanesTunable alkyl chain lengthTemperature-stable mesogens

How should researchers address conflicting spectroscopic data during structural elucidation?

Data Contradiction Analysis
Conflicts in NMR or MS data may arise from:

  • Rotamers or dynamic effects : Use variable-temperature NMR to identify conformational exchange.
  • Regioisomeric impurities : Employ 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations unambiguously.

Case Study :
For ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate, discrepancies in NOESY spectra were resolved by correlating spatial proximity of substituents .

What biochemical pathways might this compound participate in as an intermediate?

Advanced Mechanistic Focus
As a pharmaceutical intermediate, it may contribute to:

  • Prodrug synthesis : Ester hydrolysis releases active carboxylic acid derivatives.
  • Receptor-targeted modifications : The cyano group can be reduced to an amine for enhanced binding (e.g., CNS-targeting agents) .

Q. Example Pathway :

Hydrolysis : Forms trans-4-ethylcyclohexanecarboxylic acid.

Reduction : Converts cyano to aminomethyl group for peptide coupling .

What stereochemical considerations are critical for synthesizing bioactive derivatives?

Advanced Synthetic Focus
The trans-configuration of the ethyl and carboxylate groups is essential for:

  • Molecular packing : Influences crystallinity in materials science.
  • Biological activity : Axial vs. equatorial positioning affects receptor binding.

Q. Experimental Strategy :

  • Use chiral catalysts or resolving agents to isolate trans-isomers.
  • Monitor reaction stereoselectivity via polarimetry or chiral HPLC .

How does computational modeling enhance understanding of this compound’s reactivity?

Advanced Methodological Focus
Molecular docking and DFT calculations predict:

  • Electrophilic sites : Reactivity of the cyano group in nucleophilic substitutions.
  • Thermodynamic stability : Relative energies of conformers to guide synthetic routes.

Case Study : Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate’s binding affinities were modeled using AutoDock Vina, correlating with experimental IC50 values .

What analytical techniques are optimal for purity assessment in large-scale synthesis?

Q. Quality Control Focus

  • HPLC-DAD/MS : Detects trace impurities (<0.1%).
  • Differential scanning calorimetry (DSC) : Assesses thermal stability and polymorphic forms.
  • Elemental analysis : Validates C, H, N content against theoretical values .

What are the environmental and safety considerations for handling this compound?

Q. Advanced Regulatory Focus

  • ECHA compliance : Ensure proper hazard labeling (e.g., skin/eye irritation).
  • Waste management : Cyanide-containing byproducts require neutralization before disposal.
  • Storage : Stabilize in inert atmospheres to prevent ester hydrolysis .

How does this compound compare to structurally similar intermediates in drug discovery?

Q. Comparative Analysis Focus

CompoundKey Functional GroupsUnique Advantage
This compoundCyano, esterHigh polarity for CNS drug delivery
Methyl trans-4-Aminocyclohexanecarboxylate HClAmine, esterEnhanced solubility for IV formulations
Ethyl 4-aminocyclohexanecarboxylateAmine, esterModular scaffold for peptide mimics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.